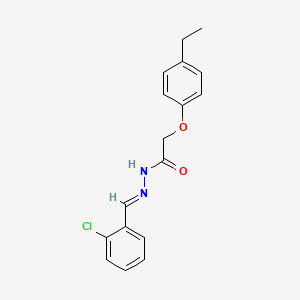![molecular formula C20H25N3O2 B5563784 3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}propanamide](/img/structure/B5563784.png)
3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}propanamide” is a complex organic compound. It contains a cyclohexyl group, a pyridazinyl group, and a propanamide group . The molecular formula is C20H25N3O2 .
Molecular Structure Analysis
The compound contains a cyclohexyl ring, which is a six-membered carbon ring. It also has a pyridazinyl group, which is a six-membered ring containing two nitrogen atoms, and a propanamide group, which is a three-carbon chain with a carbonyl (C=O) and an amine (NH2) group .Physical And Chemical Properties Analysis
Some basic physical and chemical properties can be inferred from the compound’s structure. For example, it’s likely to be a solid at room temperature given its molecular weight . Its solubility in different solvents would depend on the polarity of the compound, which in turn depends on the specific arrangement of its atoms and functional groups .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Biological Activities
Research on compounds with similar structural features has focused on synthesizing novel heterocyclic compounds with potential biological activities. For instance, studies on the synthesis of pyridine, pyrazole, and indazole derivatives containing various moieties have demonstrated applications in developing antimicrobial and anti-inflammatory agents. These methodologies could be adapted to explore the biological activities of 3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}propanamide, especially considering the significance of the pyridazinyl group and the cyclohexyl ring in medicinal chemistry (Hussein, A., Harb, A. A., & Mousa, I., 2008).
Cyclocondensation Reactions
Cyclocondensation reactions involving similar compounds have been utilized to create a wide array of heterocyclic structures. These reactions are pivotal in the synthesis of compounds with potential pharmacological properties. The ability to generate complex cyclic systems through such reactions indicates the potential for synthesizing novel derivatives of 3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}propanamide for various scientific and therapeutic applications (K. Majumdar et al., 2001).
Antimicrobial and Anticancer Activities
Several studies have synthesized and evaluated the biological activities of compounds structurally related to 3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}propanamide, including their antimicrobial and anticancer properties. These studies suggest the potential for discovering new therapeutic agents by exploring the biological activities of the compound . The structural elements within its molecule, such as the pyridazinyl and cyclohexyl groups, are known to influence biological activity, which could make it a candidate for further biomedical research (E. El-Sawy et al., 2013).
Pyrolysis and Combustion Studies
While the focus has been predominantly on biological activities, the study of pyrolysis and combustion of cyclohexane derivatives provides an understanding of the thermal behavior and stability of cycloalkanes. These studies are crucial for applications in fuel science and understanding combustion mechanisms. Although not directly related to the specified compound, insights from these studies could inform research into its physical and chemical properties under various conditions (Zhandong Wang et al., 2014).
Propiedades
IUPAC Name |
3-cyclohexyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-7-14-20(23-22-15)25-18-11-9-17(10-12-18)21-19(24)13-8-16-5-3-2-4-6-16/h7,9-12,14,16H,2-6,8,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFRIKCYBPLBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5563710.png)
![3-(3-methylbutyl)-8-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563713.png)
![N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5563723.png)
![N-[4-(1-pyrrolidinylcarbonyl)benzyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5563733.png)


![1-(3,4-dimethylbenzyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5563749.png)
![N'-(4-methoxy-3-nitrobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5563751.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5563761.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5563769.png)
![N,N-dimethyl-4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5563770.png)
![1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2-piperazinone](/img/structure/B5563778.png)
![7-methoxy-N-3-pyridinyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5563785.png)